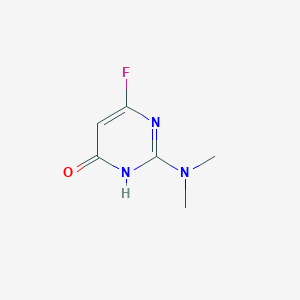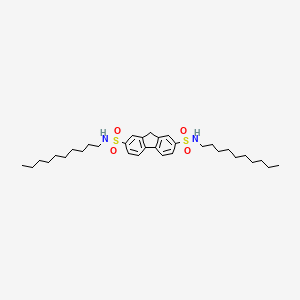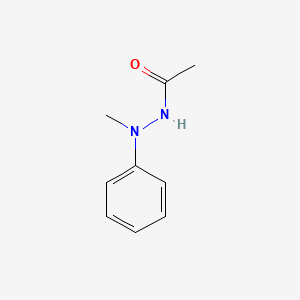
Benzaldehyde (5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde (5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be a variety of substituents This particular compound is notable for its unique structure, which includes a benzaldehyde moiety, a naphthylmethyl group, and a thiazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde (5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone typically involves the condensation of benzaldehyde with a thiazolidinone derivative and a hydrazine compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions may be optimized to minimize by-products and reduce the need for extensive purification steps.
化学反応の分析
Types of Reactions
Benzaldehyde (5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, reduction may produce amines, and substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Benzaldehyde (5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has several scientific research applications, including:
作用機序
The mechanism of action of Benzaldehyde (5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form reversible covalent bonds with various biomolecules, affecting their function. Additionally, the compound’s aromatic rings and thiazolidinone moiety can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, further influencing its biological activity .
類似化合物との比較
Similar Compounds
Similar compounds include other hydrazones, such as:
- Benzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
- Benzaldehyde (5-(2-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
- Benzaldehyde (5-(1-phenylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
Uniqueness
What sets Benzaldehyde (5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone apart is its specific combination of functional groups and structural features. The presence of the naphthylmethyl group and the thiazolidinone ring provides unique reactivity and potential for diverse applications compared to other hydrazones .
特性
分子式 |
C21H17N3OS |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
(2E)-2-[(E)-benzylidenehydrazinylidene]-5-(naphthalen-1-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17N3OS/c25-20-19(13-17-11-6-10-16-9-4-5-12-18(16)17)26-21(23-20)24-22-14-15-7-2-1-3-8-15/h1-12,14,19H,13H2,(H,23,24,25)/b22-14+ |
InChIキー |
YDSJYRGHGMNYHW-HYARGMPZSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=CC=CC4=CC=CC=C43 |
正規SMILES |
C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-N,N-diethylaniline](/img/structure/B11705260.png)
![Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11705267.png)
![(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705282.png)
![2-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B11705289.png)

![butyl 4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B11705297.png)
![3-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B11705301.png)
![ethyl 3'-(3-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11705302.png)
![4-nitro-2-[(E)-(6-quinolinylimino)methyl]phenol](/img/structure/B11705303.png)

![3,4-dibromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B11705322.png)

